(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid
Description
(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid (CAS: 874219-47-3, molecular formula: C₁₁H₁₈BNO₄S) is a boronic acid derivative featuring a tert-butylsulfamoyl group at the para position and a methyl substituent at the ortho position of the phenyl ring. Key physicochemical properties include a molecular weight of 271.14 g/mol, density of 1.25 g/cm³, and a boiling point of 456.7°C at 760 mmHg .
Properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-7-9(5-6-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWDTJUPZNXTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681741 | |
| Record name | [4-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958651-73-5 | |
| Record name | [4-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid typically involves the reaction of 2-methylphenylboronic acid with t-butylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been reported to enhance the reaction rate and yield of sulfonamide synthesis .
Chemical Reactions Analysis
Types of Reactions: (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the development of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, leading to inhibition of enzyme activity. The sulfonamide group enhances the compound’s stability and solubility, making it suitable for various applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes critical parameters of the target compound and its analogs.
Biological Activity
(4-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological mechanisms, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H18BNO3S
- Molecular Weight : 265.15 g/mol
- Structure : The compound consists of a boronic acid group attached to a phenyl ring which is further substituted with a tert-butylsulfamoyl group and a methyl group.
Target Interactions
Boronic acids, including this compound, interact with various biological targets:
- Enzymes : They form reversible covalent complexes with enzymes, particularly those with hydroxyl groups in their active sites. This interaction can inhibit enzyme activity, affecting various biochemical pathways.
- Receptors : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
Biochemical Pathways
The compound is involved in several key biochemical processes:
- Enzyme Inhibition : It inhibits proteases and kinases, leading to altered phosphorylation states of proteins that are critical for cell signaling and metabolism.
- Cell Signaling Modulation : By interacting with key signaling proteins, the compound can influence gene expression and cellular metabolism.
Impact on Cell Function
Research indicates that this compound has significant effects on various cell types:
- Inhibition of Kinases : It has been shown to inhibit specific kinases, which can lead to changes in cellular signaling pathways. This inhibition can result in reduced cell proliferation and altered metabolic activities.
- Gene Expression Changes : The compound can modulate the expression of genes involved in critical cellular functions, impacting processes such as apoptosis and cell cycle regulation.
Case Studies and Experimental Data
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In Vitro Studies :
- Studies have demonstrated that this compound effectively inhibits target enzymes at low concentrations without significant toxicity. Higher concentrations may lead to adverse effects, indicating a dose-dependent response.
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In Vivo Models :
- Animal studies have shown that this compound can alter metabolic profiles and enzyme activity levels. For instance, at therapeutic doses, it effectively modulates enzyme functions critical for metabolic homeostasis.
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Temporal Effects :
- The stability of the compound under laboratory conditions allows for sustained biological effects over time. Long-term exposure studies indicate persistent cellular changes even after the removal of the compound from culture media.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption and Distribution : The compound is well absorbed upon administration and shows extensive distribution throughout body tissues.
- Metabolism : It interacts with various metabolic pathways, influencing both its own clearance and the metabolism of other compounds.
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits proteases and kinases, affecting cell signaling | |
| Gene Expression | Modulates expression of genes involved in metabolism | |
| Cellular Metabolism | Alters metabolic profiles in treated cells | |
| Pharmacokinetics | Well absorbed; influences metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
